N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide
Description
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Properties
Molecular Formula |
C15H15N5O2S3 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C15H15N5O2S3/c1-7-4-9-12(22)16-10(17-14(9)24-7)5-23-6-11(21)18-15-20-19-13(25-15)8-2-3-8/h4,8H,2-3,5-6H2,1H3,(H,16,17,22)(H,18,20,21) |
InChI Key |
NKFWNWMPYYDVDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Biological Activity
Overview
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a complex organic compound known for its potential biological activities. Its structure incorporates a thiadiazole moiety along with other functional groups that contribute to its pharmacological properties. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Properties
The compound can be characterized by the following structural formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 299.35 g/mol |
| XLogP3-AA | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways.
Biological Activities
This compound has been studied for several biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of thiadiazole compounds demonstrate moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have demonstrated strong inhibitory activity against AChE with IC50 values in the low micromolar range . This suggests that this compound may also possess similar properties.
Case Studies
Several studies have highlighted the biological activity of thiadiazole derivatives:
- Study on Thiadiazole Derivatives : A series of synthesized thiadiazole derivatives were evaluated for their antibacterial and enzyme inhibitory activities. The results indicated that certain derivatives exhibited significant activity against bacterial strains and showed potential as urease inhibitors .
- Pharmacological Evaluation : Another study focused on the synthesis and evaluation of thiadiazole compounds for their pharmacological activities. The findings revealed promising results in terms of antibacterial efficacy and enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
